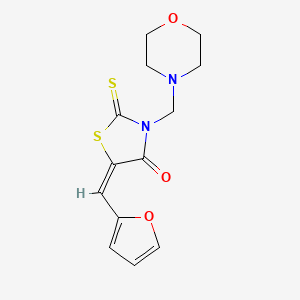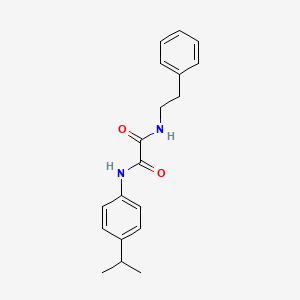
methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate
説明
Methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate, also known as MQC, is a synthetic compound that has gained attention due to its potential as a therapeutic agent. MQC belongs to the quinolinecarboxylate family, which has been extensively studied for their biological activities.
作用機序
The mechanism of action of methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate is not fully understood. However, studies have suggested that methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate may exert its biological activities through the modulation of various signaling pathways. methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. Additionally, methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate has been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate has been shown to have various biochemical and physiological effects. Studies have shown that methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate can reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. Additionally, methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
Methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate has several advantages for lab experiments. Firstly, methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate is a synthetic compound, which allows for easy reproducibility and scalability. Secondly, methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate has been extensively studied, and its biological activities have been well-documented. However, there are also limitations to using methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate in lab experiments. One limitation is that the mechanism of action of methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate is not fully understood. Additionally, further studies are needed to determine the optimal dosage and treatment duration for methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate.
将来の方向性
There are several future directions for the study of methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate. Firstly, further studies are needed to elucidate the mechanism of action of methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate. Secondly, studies are needed to determine the optimal dosage and treatment duration for methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate. Additionally, studies are needed to determine the efficacy of methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate in animal models and clinical trials. Finally, studies are needed to investigate the potential of methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases.
In conclusion, methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate is a synthetic compound that has gained attention due to its potential as a therapeutic agent. methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate has been shown to have anti-inflammatory, antioxidant, and anticancer properties. The mechanism of action of methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate is not fully understood, and further studies are needed to determine the optimal dosage and treatment duration for methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate. Despite its limitations, methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate has several advantages for lab experiments, and there are several future directions for the study of methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate.
科学的研究の応用
Methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate has been studied for its potential as a therapeutic agent due to its various biological activities. Studies have shown that methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate has anti-inflammatory, antioxidant, and anticancer properties. methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress. Furthermore, methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
特性
IUPAC Name |
methyl 2-(furan-2-yl)-6-methylquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-10-5-6-13-11(8-10)12(16(18)19-2)9-14(17-13)15-4-3-7-20-15/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCBAMRQZBKRPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OC)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(furan-2-yl)-6-methylquinoline-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-({2-[(3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]butanamide](/img/structure/B4773231.png)
![N-(2-bromophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4773245.png)
![N-(3-chloro-4-fluorophenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4773251.png)
![N-(4-acetylphenyl)-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4773259.png)
![2-[1-(3-methylbutyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B4773270.png)
![2-{4-[(2,4-dimethylphenyl)amino]-2-quinazolinyl}phenol](/img/structure/B4773273.png)
![ethyl 4-(4-isopropylphenyl)-5-methyl-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4773283.png)
![3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(4-methoxyphenyl)acrylamide](/img/structure/B4773287.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorobenzyl)piperazine](/img/structure/B4773293.png)
![N-(4-methoxyphenyl)-4-[({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4773297.png)

![3-[(4-chlorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4773317.png)
![ethyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-(cyclopropylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4773330.png)